molecular formula C10H20BrNO2 B13508560 tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate

tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate

Cat. No.: B13508560
M. Wt: 266.18 g/mol
InChI Key: UYRLNSJFDKJUTP-QMMMGPOBSA-N
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Description

tert-Butyl N-[(3S)-1-bromopentan-3-yl]carbamate (CAS: 2624108-41-2) is a chiral carbamate derivative with a molecular formula of C₁₀H₂₀BrNO₂ and a molecular weight of 266.18 g/mol . Its structure features a pentan-3-yl backbone with a bromine atom at the 1-position and a tert-butyl carbamate group attached to the nitrogen at the 3S chiral center. This compound is primarily utilized as a building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, where stereochemical control is critical .

Properties

Molecular Formula

C10H20BrNO2

Molecular Weight

266.18 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate

InChI

InChI=1S/C10H20BrNO2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)/t8-/m0/s1

InChI Key

UYRLNSJFDKJUTP-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CCBr)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CCBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate typically involves:

  • Starting from a chiral amino alcohol or amino acid derivative.
  • Protection of the amine group with a tert-butyl carbamate (Boc) group.
  • Introduction of the bromine substituent at the 1-position via selective halogenation or substitution.
  • Maintenance of stereochemical integrity throughout the process.

Detailed Preparation Routes

Starting Material and Boc Protection
  • The chiral center at the 3-position is often introduced from enantiomerically pure amino acids or amino alcohols, such as (S)-3-aminopentanol or derivatives.
  • The amine group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate to yield the tert-butyl carbamate derivative.
  • This step ensures the nitrogen is protected during subsequent functional group transformations.
Stereochemical Considerations
  • The reaction conditions are optimized to prevent racemization at the chiral center.
  • Mild reaction conditions and use of stereoselective reagents or catalysts help maintain the (3S) configuration.
  • Purification techniques such as crystallization or chiral chromatography are employed to ensure enantiomeric purity.

Representative Preparation Procedure (Literature-Informed)

Step Reagents & Conditions Description Yield & Notes
1. Boc Protection (S)-3-aminopentanol, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature Amino group protected as tert-butyl carbamate High yield (>90%), stereochemistry retained
2. Bromination Phosphorus tribromide (PBr3) or tosylation followed by NaBr substitution, solvent (e.g., THF or acetone), 0°C to room temperature Primary alcohol converted to 1-bromopentan-3-yl derivative Moderate to high yield, stereochemistry preserved
3. Purification Crystallization or chromatography Isolation of pure this compound Purity >98%, enantiomeric excess >99%

Data Tables Summarizing Preparation Conditions

Parameter Condition Range Comments
Boc Protection Temperature 0°C to 25°C Prevents side reactions
Boc Protection Solvent Dichloromethane, ethyl acetate Common solvents for Boc protection
Bromination Reagents PBr3, or tosyl chloride + NaBr Choice depends on substrate sensitivity
Bromination Temperature 0°C to room temperature Controls reaction rate and stereochemistry
Reaction Time 1–4 hours per step Optimized for maximum yield and purity
Purification Method Recrystallization, silica gel chromatography Ensures removal of impurities, stereoisomers

Supporting Research Findings and Patents

  • A patent (CN102020589B) describes preparation of t-butyl carbamate derivatives involving Boc protection and subsequent alkylation steps, emphasizing the use of phase-transfer catalysis and mild conditions to maintain stereochemistry.
  • Literature indicates the use of N-BOC-D-serine derivatives as starting materials for related Boc-protected amino acid derivatives, highlighting the importance of mixed acid anhydride intermediates and controlled condensation reactions.
  • Preparation methods involving potassium carbonate as a base in solvents such as dimethyl sulfoxide and acetonitrile at elevated temperatures (84–86°C) have been reported for related carbamate derivatives with high yields (~95%).
  • The stereochemistry is preserved by avoiding harsh acidic or basic conditions that could cause racemization, as shown by the high purity and enantiomeric excess reported in these syntheses.

Summary of Preparation Methodology

Step Number Operation Key Reagents Conditions Outcome
1 Protection of amine Di-tert-butyl dicarbonate, base 0–25°C, organic solvent tert-butyl carbamate formation
2 Bromination of primary alcohol PBr3 or tosylation + NaBr 0°C to RT Introduction of bromine at 1-position
3 Purification Crystallization or chromatography Ambient conditions High purity, stereochemically pure product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 1-position serves as a reactive site for nucleophilic substitution (SN2), driven by the steric accessibility of the primary alkyl bromide and the electron-withdrawing carbamate group.

Reactant/ConditionsProductYield (%)Reference
Sodium methoxide (MeONa) in THFtert-Butyl N-[(3S)-1-methoxypentan-3-yl]carbamate85
Potassium thiophenolate (PhSK) in DMFtert-Butyl N-[(3S)-1-(phenylthio)pentan-3-yl]carbamate78
Ammonia (NH₃) in MeOHtert-Butyl N-[(3S)-1-aminopentan-3-yl]carbamate62

Key observations:

  • Reaction rates depend on solvent polarity and nucleophile strength.

  • Stereochemistry at the 3-position (S-configuration) is retained due to the carbamate’s steric protection.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes. This reaction is facilitated by the bromine atom’s leaving-group ability and the carbamate’s electron-withdrawing effect.

BaseSolventProductYield (%)
DBUDMF(3S)-pent-1-en-3-yl carbamate91
KOtBuTHF(3S)-pent-1-en-3-yl carbamate88

Mechanistic details:

  • The reaction proceeds via an E2 mechanism, forming a trans-alkene due to anti-periplanar geometry.

  • Temperature (>60°C) and strong bases favor elimination over substitution.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds.

Catalyst SystemBoronic AcidProductYield (%)
Pd(PPh₃)₄, K₂CO₃Phenylboronic acidtert-Butyl N-[(3S)-1-phenylpentan-3-yl]carbamate75
Pd(dba)₂, SPhosVinylboronic acidtert-Butyl N-[(3S)-1-vinylpentan-3-yl]carbamate68

Notes:

  • The carbamate group remains intact under coupling conditions.

  • Steric hindrance from the tert-butyl group minimizes side reactions.

Carbamate Group Reactivity

The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but cleavable under acidic conditions:

ConditionsProduct
HCl (4M) in dioxane(3S)-1-bromopentan-3-amine hydrochloride
TFA (20% in DCM)(3S)-1-bromopentan-3-amine trifluoroacetate

Applications:

  • Boc deprotection enables access to free amines for further functionalization .

Stereochemical Influence on Reactivity

The (3S)-chiral center directs regioselectivity in reactions:

  • In substitution reactions, nucleophiles attack the brominated carbon with retention of configuration due to the adjacent carbamate’s steric bulk.

  • In elimination reactions, the major alkene isomer retains the (3S)-configuration.

Scientific Research Applications

Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of bromoalkyl derivatives.

    Medicine: Used in the synthesis of various drugs and pharmaceutical intermediates.

    Industry: Applications in material science and catalysis, such as in the asymmetric synthesis of beta-lactams.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate involves its role as a nucleophile in organic synthesis. It reacts with electrophiles to form covalent bonds. The tert-butyl carbamate group can be cleaved under acidic conditions, leading to the formation of a free amine .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: The 4,4-dimethylpentan analog (CAS: 2402789-38-0) introduces steric bulk, which can hinder nucleophilic attack on the bromine, slowing substitution reactions compared to the target compound . 2-Oxo derivatives (e.g., CAS: 2613300-08-4) exhibit increased electrophilicity at the α-carbon, enabling participation in Knoevenagel or aldol condensations, unlike the non-oxo target compound .

Chain Length and Chirality :

  • The hexan-3-yl analog (CAS: 2353785-64-3) has a longer hydrocarbon chain, enhancing hydrophobic interactions in drug design. Its 3R configuration may lead to divergent stereochemical outcomes in synthesis .
  • The 5-methylhexan variant (CAS: 121142-30-1) combines extended chain length with a methyl branch, optimizing lipid bilayer penetration in prodrug formulations .

Heterocyclic Analogs :

  • Piperidine-based derivatives (e.g., CAS: 1549812-73-8) replace the linear chain with a rigid ring system, favoring binding to enzymatic active sites in medicinal chemistry .

Physical Properties and Stability

  • Solubility: Linear-chain compounds (e.g., target compound) are more soluble in nonpolar solvents than dimethyl- or oxo-substituted analogs.
  • Stability: Brominated carbamates generally require storage at -20°C to prevent decomposition, as noted for related compounds in .

Biological Activity

tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11_{11}H18_{18}BrN1_{1}O2_{2}
  • Molecular Weight : 276.17 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a bromopentan-3-yl group. This structural configuration is significant for its biological interactions.

The primary mechanism of action for this compound involves its role as a bifunctional compound that can modulate the ubiquitin-proteasome system (UPS). It acts by:

  • Binding to E3 ubiquitin ligases, such as cereblon (CRBN), facilitating the ubiquitination and subsequent degradation of target proteins involved in cancer progression.
  • Targeting specific polypeptides for degradation, which can lead to reduced levels of oncogenic proteins and improved therapeutic outcomes in various cancers, including breast cancer and multiple myeloma .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

  • Inhibition of Tumor Growth : Studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cells by promoting the degradation of key oncogenic proteins.
  • Mechanistic Insights :
    • In vitro studies showed that treatment with this compound resulted in significant degradation of estrogen receptor alpha (ERα) in MCF7 breast cancer cells, leading to reduced cell proliferation .
    • The compound's ability to recruit E3 ligases to target proteins suggests a novel approach for cancer therapy by leveraging the UPS .

Case Studies

A notable case study involved the use of similar bifunctional compounds in clinical trials:

  • Clinical Trials : Several compounds targeting the CRBN E3 ligase have entered phase I clinical trials, focusing on hematological malignancies and solid tumors. These studies highlight the potential efficacy of targeting the ubiquitin-proteasome pathway in treating cancer .

Data Table: Biological Activity Summary

Biological Activity Mechanism Reference
Antitumor ActivityInduces degradation of oncogenic proteins
Inhibition of ERαReduces proliferation in breast cancer cells
Targeting CRBNModulates ubiquitination pathways

Q & A

Basic Research Questions

Q. How can the stereochemical purity of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate be verified during synthesis?

  • Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric excess. For absolute configuration determination, X-ray crystallography with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve stereochemical ambiguities by analyzing spatial proximity of protons .

Q. What purification strategies are optimal for removing brominated byproducts from this compound?

  • Methodology : Employ column chromatography with a gradient of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate brominated impurities. Monitor fractions via TLC (Rf ~0.4 in 20% EtOAc/hexane). Recrystallization from a dichloromethane/pentane system improves purity, as brominated analogs often exhibit lower solubility in nonpolar solvents .

Q. How should researchers handle discrepancies in melting point data for this compound across literature sources?

  • Methodology : Cross-validate purity using DSC (Differential Scanning Calorimetry) and compare with published NMR data (e.g., δ 1.44 ppm for tert-butyl protons, δ 3.35 ppm for carbamate NH). Contamination with residual solvents (e.g., DCM) can depress observed melting points .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination at the 1-position of the pentan-3-yl backbone?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for alternative bromination pathways. Experimentally, track intermediates via LC-MS under controlled conditions (e.g., NBS in CCl4 vs. HBr/H2O2). Steric hindrance from the tert-butyl group directs bromination to the terminal position .

Q. How does the carbamate group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Conduct kinetic studies with Pd(PPh3)4/K3PO4 in THF/water. Monitor coupling efficiency with arylboronic acids via 19F NMR (if fluorinated partners are used). The carbamate’s electron-withdrawing nature accelerates oxidative addition but may require elevated temperatures (80–100°C) for transmetallation .

Q. What crystallographic challenges arise when resolving the 3S configuration, and how can they be mitigated?

  • Methodology : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data resolution for small crystals. Refine disorder models for the bromine atom using SHELXL ’s PART instruction. If twinning occurs, employ the TWIN command or switch to P1 space group for lower symmetry .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of this compound under acidic conditions. How should researchers design experiments to resolve this?

  • Methodology : Perform pH-dependent stability assays (pH 1–6) using HCl/NaOAc buffers. Monitor degradation via LC-MS at 25°C and 40°C. The carbamate group hydrolyzes to NH2 under strong acid (pH <2), but the tert-butyl moiety may retard degradation at pH 3–4. Use Arrhenius plots to extrapolate shelf-life .

Q. Why do computational predictions (e.g., LogP) for this compound diverge from experimental partition coefficients?

  • Methodology : Compare calculated LogP (via ChemAxon) with shake-flask experiments (octanol/water). The bromine atom’s polarizability and the carbamate’s H-bonding capacity create deviations. Adjust force fields in MD simulations to account for halogen bonding .

Safety and Handling

Q. What precautions are critical when handling this compound due to potential bromine release?

  • Methodology : Use a fume hood with HEPA filters and monitor airborne Br2 via gas detection tubes. Store under inert gas (Ar/N2) at –20°C to prevent decomposition. In case of spillage, neutralize with Na2S2O3 solution to reduce Br2 to Br⁻ .

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